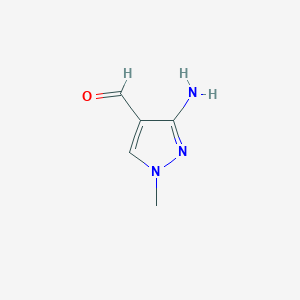

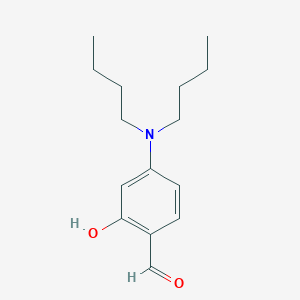

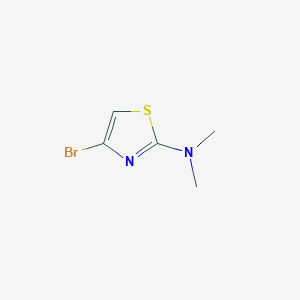

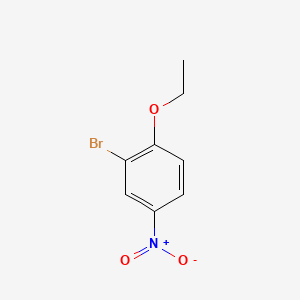

![molecular formula C6H8N2O2S2 B1289733 3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid CAS No. 869943-40-8](/img/structure/B1289733.png)

3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid is a thiadiazole derivative, which is a class of heterocyclic compounds containing sulfur and nitrogen within a five-membered ring structure. Thiadiazoles are known for their diverse biological activities and potential applications in medicinal chemistry. Although the provided papers do not directly discuss this specific compound, they do provide insights into the chemistry of related thiadiazole and triazole compounds, which can be useful in understanding the properties and reactions of this compound.

Synthesis Analysis

The synthesis of thiadiazole derivatives can be achieved through various methods. For instance, the paper titled "Sulfuric Acid ([3-(3-Silicapropyl)sulfanyl]propyl)ester as a Recyclable Catalyst for the Synthesis of 4,4′-(Arylmethylene)bis(1H-pyrazol-5-ols)" discusses the use of a sulfuric acid-based catalyst for condensation reactions involving aromatic aldehydes and pyrazolone derivatives . Although this paper does not directly describe the synthesis of this compound, the use of sulfur-containing catalysts could potentially be applied to the synthesis of related thiadiazole compounds.

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives is characterized by the presence of a thiadiazole ring, which can influence the chemical behavior and reactivity of the compound. The paper on switchable synthesis of thiadiazoles and triazoles provides insights into the structural aspects of these compounds, which are crucial for understanding their reactivity under different conditions . The molecular structure of this compound would include a thiadiazole ring attached to a propanoic acid moiety, which could affect its acidity and potential for forming salts or esters.

Chemical Reactions Analysis

Thiadiazole derivatives can undergo various chemical reactions, including condensation, substitution, and redox reactions. The synthesis of 5-sulfanyl-1,2,3-triazol-1-ylaminocarboxylic acid derivatives and their influence on the kinetics of ascorbic acid oxidation is an example of the reactivity of sulfur-containing heterocycles . This study suggests that thiadiazole derivatives can interact with biological molecules and influence biochemical processes, which could be relevant for the chemical behavior of this compound in various environments.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives, such as solubility, melting point, and acidity, are influenced by their molecular structure. The presence of functional groups, such as the propanoic acid moiety in this compound, can affect these properties. While the provided papers do not directly discuss the physical properties of this specific compound, the general behavior of thiadiazole derivatives in different solvents and under various temperature conditions can provide a basis for predicting its properties .

Mecanismo De Acción

Target of Action

Compounds with a similar 1,3,4-thiadiazole structure have been reported to exhibit a wide range of biological activities, including antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial effects .

Mode of Action

It’s known that 1,3,4-thiadiazole derivatives can prevent neurons from firing in the brain by releasing chloride ions due to the gabaa pathway . This suggests that the compound might interact with its targets, leading to changes in their function or activity.

Biochemical Pathways

1,3,4-thiadiazole derivatives have been reported to disrupt processes related to dna replication, inhibiting the replication of both bacterial and cancer cells . This suggests that the compound might interfere with key biochemical pathways involved in cell replication and growth.

Result of Action

Based on the reported activities of similar 1,3,4-thiadiazole derivatives, the compound might induce changes in cell function or viability, potentially leading to the inhibition of cell replication and growth .

Action Environment

The compound’s stability might be affected by factors such as light, temperature, and atmospheric conditions .

Propiedades

IUPAC Name |

3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2S2/c1-4-7-8-6(12-4)11-3-2-5(9)10/h2-3H2,1H3,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZEBUBGIZUJFKS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)SCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90599130 |

Source

|

| Record name | 3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90599130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

869943-40-8 |

Source

|

| Record name | 3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90599130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.